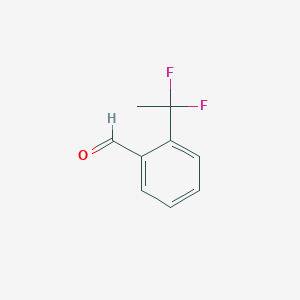

2-(1,1-二氟乙基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including those with substituents that could mimic the difluoroethyl group, involves several key strategies. For instance, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available directing groups have been demonstrated, providing a pathway that could be adapted for the synthesis of 2-(1,1-Difluoroethyl)benzaldehyde (Chen & Sorensen, 2018). Additionally, reactions involving 2-(bromomethyl)benzaldehydes with arylhydrazines under catalytic conditions have been shown to yield dihydrophthalazines, suggesting potential synthetic routes involving halogenated intermediates (Aljaar, Conrad, & Beifuss, 2013).

Molecular Structure Analysis

The analysis of molecular structure, particularly through X-ray crystallography, provides insights into the bonding and arrangement of atoms within benzaldehyde derivatives. For example, the study of the benzaldehyde/boron trifluoride adduct revealed anti complexation and a planar B-OC-C fragment, indicating the influence of substituents on molecular geometry (Reetz et al., 1986).

Chemical Reactions and Properties

Benzaldehyde derivatives undergo a variety of chemical reactions, highlighting the versatility of the benzaldehyde core in organic synthesis. For instance, superacid-catalyzed reactions with benzene have been shown to yield substituted triphenylmethanes, demonstrating the reactivity of benzaldehydes under strongly acidic conditions (Saito, Ohwada, & Shudo, 1996).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as boiling points, melting points, and solubilities, are influenced by the nature of the substituents attached to the benzaldehyde core. Studies focusing on specific derivatives can provide comparative data to infer the properties of 2-(1,1-Difluoroethyl)benzaldehyde.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are critical for understanding the utility of benzaldehyde derivatives in synthetic chemistry. For example, copper-catalyzed radical cascade reactions involving benzaldehyde derivatives underscore the potential for creating complex molecules from relatively simple precursors (Zhang et al., 2017).

科学研究应用

化学合成和催化

2-(1,1-二氟乙基)苯甲醛及相关苯甲醛在化学合成中起着关键作用,是基本的构建模块。它们在天然产物、药物和同位素标记化合物的合成中发挥着至关重要的作用。例如,一种新颖的合成方法允许使用区域选择性的甲酰化制备高度官能化的苯甲醛,如2-氘代-1,3-二取代苯甲醛,具有显著的同位素纯度。这种方法提供了一种简单而灵活的方法,用于获得对科学研究和工业应用至关重要的官能化标记苯甲醛(Boga et al., 2014)。

此外,苯甲醛已被发现与某些双齿腓特酸有独特的相互作用,形成稳定的加合物。例如,苯甲醛可以与某些化合物中的汞中心配位,展示了复杂的超分子结构和相互作用,对于理解和开发新材料和催化剂至关重要(Beckwith et al., 2001)。

工业应用

苯甲醛衍生物在化妆品、香料、食品、染料、农药和制药等各个行业中至关重要。已经开发出创新的催化方法,以提高苯甲醛及其衍生物的生产效率。例如,通过用氯磺酸处理介孔Ti-SBA-15,观察到苯甲醇氧化性能的三倍增加,显著提高了苯甲醛的转化率,而不影响选择性。这突显了先进催化系统在提高工业生产效率方面的潜力(Sharma et al., 2012)。

生物技术生产

生物技术生产苯甲醛具有显著的价格优势和更广泛的消费者接受度。利用甲基营养酵母(如巴氏毕赤酵母)从苄醇中产生苯甲醛的技术已被采用。生物反应器技术的创新已导致苯甲醛产量的显著增加,突显了生物技术方法在风味行业中的潜力(Craig & Daugulis, 2013)。

安全和危害

2-(1,1-Difluoroethyl)benzaldehyde is classified as a warning substance . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

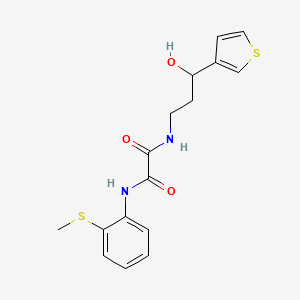

IUPAC Name |

2-(1,1-difluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKIXYCJRKFXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)

![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)